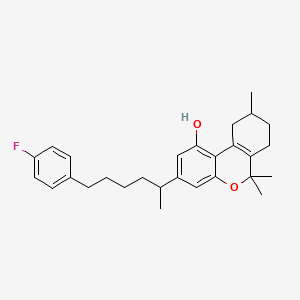
6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1-methylpentyl)-6,6,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol is a synthetic compound that belongs to the class of dibenzopyrans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and aliphatic chains. Common synthetic routes may involve Friedel-Crafts alkylation, Grignard reactions, and cyclization processes. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods would focus on optimizing cost, efficiency, and scalability. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and pathways. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol may be investigated for its pharmacological properties. This includes its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol include other dibenzopyrans and related structures. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
What sets 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol apart is its specific combination of substituents, which confer unique properties. This includes its potential interactions with biological targets and its reactivity in chemical reactions.
Propiedades
Número CAS |
54540-62-4 |
|---|---|
Fórmula molecular |
C28H35FO2 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
3-[6-(4-fluorophenyl)hexan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C28H35FO2/c1-18-9-14-24-23(15-18)27-25(30)16-21(17-26(27)31-28(24,3)4)19(2)7-5-6-8-20-10-12-22(29)13-11-20/h10-13,16-19,30H,5-9,14-15H2,1-4H3 |
Clave InChI |
XWOGQWGVFZPMTO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)CCCCC4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


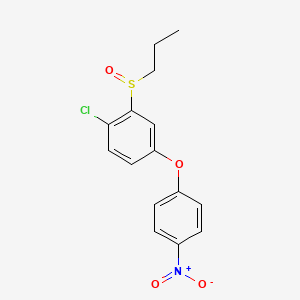

![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)

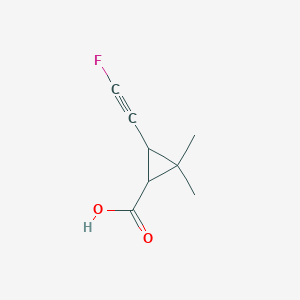

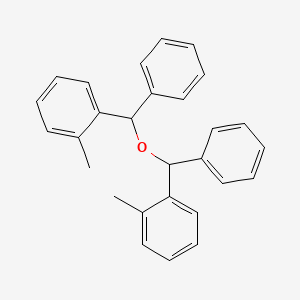
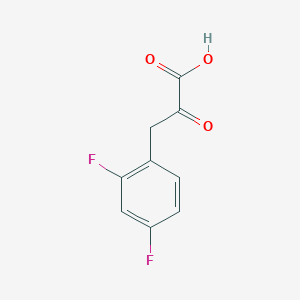
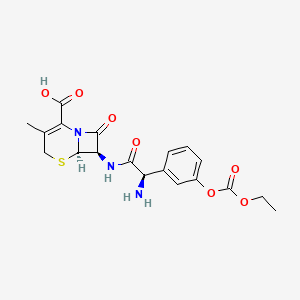
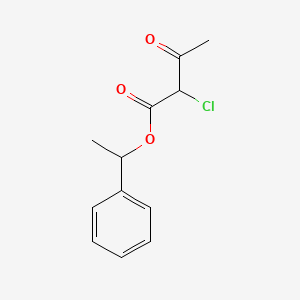

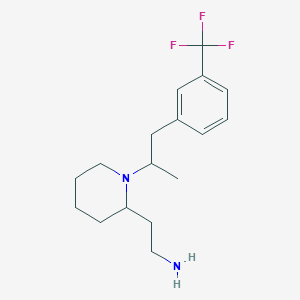
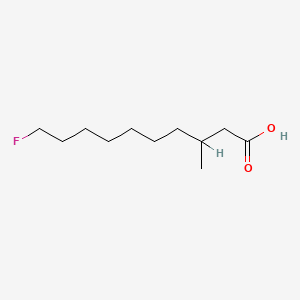
![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
